A Technical Guide to the Physical and Chemical Properties of Methyl 4-(3-bromopropoxy)benzoate
A Technical Guide to the Physical and Chemical Properties of Methyl 4-(3-bromopropoxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-bromopropoxy)benzoate is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring a methyl benzoate moiety and a terminal alkyl bromide, it serves as a versatile building block, particularly in the synthesis of pharmaceutical intermediates and complex molecular architectures. Its structure allows for sequential or orthogonal reactions, leveraging the reactivity of the ester and the alkyl halide. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthesis protocol, and essential safety information, serving as a critical resource for laboratory professionals. The chloro-analog of this compound is noted as a useful intermediate in the preparation of precursors to dronedarone, a drug used to treat atrial fibrillation, suggesting similar applicability for this bromo-derivative in medicinal chemistry.[1]
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. Methyl 4-(3-bromopropoxy)benzoate is systematically identified by the following descriptors.
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Chemical Name: Methyl 4-(3-bromopropoxy)benzoate[2][]
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Synonyms: 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER, METHYL 4-(3-BROMOPROPOXY)BENZENECARBOXYLATE[2][]
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SMILES: COC(=O)C1=CC=C(C=C1)OCCCBr[][4]
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InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N[]
Caption: 2D structure of Methyl 4-(3-bromopropoxy)benzoate.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application in reactions. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | Inferred from MP |
| Melting Point | 71-73 °C | [2][] |
| Boiling Point | 357 °C at 760 mmHg | [2][] |
| Density | 1.382 g/cm³ | [2][] |
| Flash Point | 169.7 °C | [2] |
| Refractive Index | 1.537 | [2] |
| Vapor Pressure | 2.82 x 10⁻⁵ mmHg at 25 °C | [2] |
The defined, sharp melting point range of 71-73 °C is a key indicator of high purity for a synthesized sample.[2][] The high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous structural confirmation of a target molecule. While a dedicated public spectral database for this specific compound is not available, a detailed theoretical analysis based on its constituent functional groups provides a reliable predictive framework for its characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm relative to TMS are:
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Aromatic Protons (AA'BB' system): Two doublets are expected.
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δ ≈ 7.9-8.1 ppm (d, 2H): Protons ortho to the electron-withdrawing ester group. This assignment is consistent with similar structures like methyl 4-bromobenzoate.[5]
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δ ≈ 6.9-7.0 ppm (d, 2H): Protons ortho to the electron-donating alkoxy group.
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Propoxy Chain Protons: Three distinct triplets are anticipated.
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δ ≈ 4.1-4.2 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).
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δ ≈ 3.6-3.7 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂ -Br).
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δ ≈ 2.2-2.4 ppm (quintet/m, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).
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Methyl Ester Protons:
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δ ≈ 3.8-3.9 ppm (s, 3H): A sharp singlet corresponding to the methyl group of the ester (-COOCH₃).
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¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton:
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Carbonyl Carbon: δ ≈ 166-167 ppm.
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Aromatic Carbons: Four signals are expected due to symmetry.
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δ ≈ 163 ppm (C-O)
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δ ≈ 131 ppm (CH ortho to ester)
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δ ≈ 122 ppm (C-C=O)
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δ ≈ 114 ppm (CH ortho to ether)
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Propoxy Chain Carbons:
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δ ≈ 66 ppm (-O-CH₂)
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δ ≈ 32 ppm (-CH₂-CH₂-CH₂-)
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δ ≈ 30 ppm (-CH₂-Br)
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Methyl Ester Carbon: δ ≈ 52 ppm (-O-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies:
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~3000-2850 cm⁻¹: C-H stretching from alkyl and aromatic groups.
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~1720 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ester) stretch.
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~1605, ~1510 cm⁻¹: C=C stretching within the aromatic ring.
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~1250, ~1100 cm⁻¹: C-O stretching from the ester and ether linkages.
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~650-550 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a characteristic molecular ion peak.
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Molecular Ion (M⁺): A pair of peaks at m/z 272 and 274 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Key Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 241/243), the entire ester group (-COOCH₃), and cleavage of the propoxy chain.
Recommended Synthesis & Characterization Workflow
A robust and widely applicable method for preparing methyl 4-(3-bromopropoxy)benzoate is the Williamson ether synthesis. This protocol is designed to be self-validating, where the final product is rigorously characterized to confirm its identity and purity.
Step-by-Step Synthesis Protocol
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq.) to the stirred suspension. Using a slight excess of the dibromide helps drive the reaction to completion but may require careful purification to remove unreacted starting material.
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Reaction: Heat the mixture to reflux (for acetone, ~60 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.
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Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Extraction: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under vacuum.
Caption: A standard workflow for the synthesis and validation of the title compound.
Validating Experimental Success
The successful synthesis is validated by cross-referencing data from multiple analytical techniques. This logical framework ensures the final product is both structurally correct and pure.
Caption: Logic diagram for the structural and purity validation process.
A sharp melting point conforming to the literature value confirms purity.[2][] NMR spectroscopy elucidates the precise atomic connectivity, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). The convergence of these data provides unequivocal proof of the product's identity.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of methyl 4-(3-bromopropoxy)benzoate is paramount.
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Hazard Classification: Irritant.[2]
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GHS Hazard Statements:
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Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is 2-8°C.[4]
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-(3-oxopropyl)benzoate. PubChem Compound Database. Retrieved from [Link]
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Mitchell, T. A., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1052. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
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The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank. (n.d.). METHYL BENZOATE. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]
Caption: Williamson ether synthesis of Methyl 4-(3-bromopropoxy)benzoate from Methyl 4-hydroxybenzoate and 1,3-dibromopropane.
